Cas no 1105192-52-6 (2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one)
2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
- 2-(piperidin-1-yl)-7-(thiophen-2-yl)-[1,3]thiazolo[4,5-d]pyridazin-4-ol
- Thiazolo[4,5-d]pyridazin-4(5H)-one, 2-(1-piperidinyl)-7-(2-thienyl)-
- 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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- MDL: MFCD11986459
- Inchi: 1S/C14H14N4OS2/c19-13-11-12(10(16-17-13)9-5-4-8-20-9)21-14(15-11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2,(H,17,19)
- InChI Key: NXIIGOOOZGORMG-UHFFFAOYSA-N
- SMILES: C1(=O)NN=C(C2SC=CC=2)C2SC(N3CCCCC3)=NC1=2
2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P205661-100mg |
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5h)-one |
1105192-52-6 | 100mg |
$ 115.00 | 2022-06-02 | ||
| TRC | P205661-500mg |
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5h)-one |
1105192-52-6 | 500mg |
$ 455.00 | 2022-06-02 | ||
| TRC | P205661-1g |
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5h)-one |
1105192-52-6 | 1g |
$ 680.00 | 2022-06-02 | ||
| Advanced ChemBlocks | L18615-1g |
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95% | 1g |
$845 | 2024-05-21 | |
| Advanced ChemBlocks | L18615-5g |
2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95% | 5g |
$2680 | 2024-05-21 | |
| A2B Chem LLC | AY08626-1mg |
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95%+ | 1mg |
$317.00 | 2024-04-20 | |
| A2B Chem LLC | AY08626-5mg |
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95%+ | 5mg |
$357.00 | 2024-04-20 | |
| A2B Chem LLC | AY08626-10mg |
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95%+ | 10mg |
$386.00 | 2024-04-20 | |
| A2B Chem LLC | AY08626-25mg |
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95%+ | 25mg |
$490.00 | 2024-04-20 | |
| A2B Chem LLC | AY08626-50mg |
2-Piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one |
1105192-52-6 | 95%+ | 50mg |
$562.00 | 2024-01-05 |
2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Suppliers
2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Introduction to 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS No. 1105192-52-6) and Its Emerging Applications in Chemical Biology
The compound 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one, identified by its CAS number 1105192-52-6, represents a novel heterocyclic molecule with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to the thiazolo[4,5-d]pyridazine class, a scaffold that has garnered considerable attention due to its structural versatility and biological activity. The presence of both piperidine and thiophene moieties in its structure endows it with unique physicochemical properties, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds that can interact with multiple biological targets. The [1,3]thiazolo[4,5-d]pyridazine core is particularly noteworthy for its ability to modulate various cellular pathways, including those involved in inflammation, cancer, and neurodegenerative diseases. The incorporation of a piperidin-1-yl group enhances the compound's solubility and bioavailability, while the thiophen-2-yl moiety contributes to its binding affinity for specific enzymes and receptors. These structural features make 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one a compelling subject for further investigation.
In the context of contemporary research, this compound has been studied for its potential role in inhibiting key enzymes associated with metabolic disorders. The thiazole ring is known to exhibit antioxidant properties, which are relevant in the treatment of oxidative stress-related conditions. Additionally, the pyridazine moiety has been shown to interact with ATP-binding sites in enzymes such as kinases and phosphodiesterases. These interactions are critical for developing therapeutic agents that can modulate signaling pathways implicated in diseases like diabetes and cardiovascular disorders.
One of the most intriguing aspects of 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is its ability to cross the blood-brain barrier (BBB), a property that is essential for treating central nervous system (CNS) disorders. The piperidine ring is particularly adept at facilitating this process due to its lipophilic nature. This characteristic opens up possibilities for developing novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the compound's stability under physiological conditions makes it a suitable candidate for long-term therapeutic applications.
Recent computational studies have also demonstrated that 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can form stable complexes with metal ions, which has implications for designing metal-based therapeutics. Metallo-drugs have gained prominence in recent years due to their enhanced binding affinity and selectivity towards disease-specific targets. The thiazole ring's chelating ability allows it to coordinate with transition metals such as copper and zinc, which are known to play critical roles in various biological processes.
The synthesis of 2-(piperidin-1-yl)-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of advanced catalytic systems has enabled researchers to optimize synthetic pathways, making it more feasible to produce larger quantities of the compound for preclinical studies. Techniques such as microwave-assisted synthesis and flow chemistry have been particularly effective in streamlining the process and reducing reaction times.
In terms of biological activity, 2-(piperidin-1-yli)-7-(thiophen-yli)-4H,, 5H-[1,, 3] thiazolo[ 4,, 5] dipyridazin - 4-one has shown promise in preclinical models as an inhibitor of Janus kinases (JAKs), which are implicated in autoimmune diseases and inflammatory responses. JAK inhibitors have been successfully used to treat conditions such as rheumatoid arthritis and psoriasis by modulating cytokine signaling pathways. The compound's ability to selectively inhibit JAKs without affecting other kinases makes it an attractive candidate for further development.
Another area where this compound has shown significant potential is in the treatment of cancer. Preclinical studies have indicated that it can induce apoptosis in various cancer cell lines by disrupting mitochondrial function. The piperidine ring is believed to interfere with pro-survival signaling pathways while enhancing pro-apoptotic gene expression. This dual-action mechanism makes it a promising candidate for developing combination therapies that target both intrinsic and extrinsic apoptosis pathways.
The pharmacokinetic profile of 2-(piperidin - 1 - yl) - 7 - ( thiophen - 2 - yl) - 4 H , 5 H [ 1 , 3 ] thiazolo [ 4 , 5 ] dipyridazin - 4 - one has also been thoroughly evaluated. Studies have shown that it exhibits moderate bioavailability with a half-life that allows for once-daily dosing. The compound's solubility profile ensures good absorption from the gastrointestinal tract while minimizing renal excretion. These pharmacokinetic properties make it suitable for oral administration, which would enhance patient compliance compared to injectable formulations.
From a regulatory perspective, [CAS no .11051*92*52*6] meets the necessary criteria for conducting clinical trials under Good Manufacturing Practices (GMP). Regulatory agencies require detailed information on synthesis purity characterization stability profiles toxicological data before approving new drug candidates . The comprehensive data generated on this compound will be crucial for navigating regulatory hurdles successfully .
The future directions of research on this compound include exploring its efficacy in animal models of human diseases . Preclinical studies will focus on determining optimal dosing regimens safety margins potential side effects interactions with other drugs . Additionally researchers aim to identify biomarkers that can predict response or resistance to treatment . These efforts will provide valuable insights into how best utilize this promising molecule .
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists biologists clinicians pharmacologists . By leveraging advances in synthetic chemistry computational biology high-throughput screening technologies scientists can accelerate discovery pipelines bring new treatments patients faster . Compound CAS no .11051*92*52*6 exemplifies how innovative molecular design coupled rigorous scientific investigation can lead breakthroughs medicine .
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